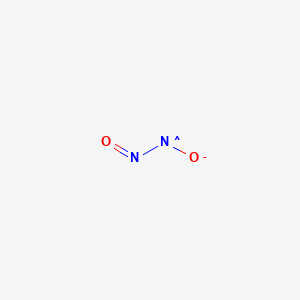

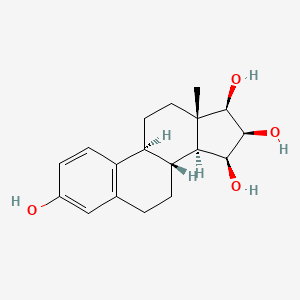

![molecular formula C28H34O6 B1238710 acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1238710.png)

acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester is an organic heterotricyclic compound and an organooxygen compound.

科学的研究の応用

Synthesis of Polycyclic Pyran Ring Systems

Research by Mazzei, Roma, and Ermili (1978) explored the reaction of 1-oxo-3-dialkylamino-1H-naphtho[2,1-b]pyrans, 4-hydroxycoumarin, and formaldehyde to form specific compounds. When refluxed in glacial acetic acid, these compounds underwent cyclization, leading to the formation of complex trioxanaphthacene or azadioxanaphthacene derivatives (Mazzei, Roma, & Ermili, 1978).

Limonoid-Type Triterpene Isolation

In 2010, Ravangpai et al. isolated a limonoid-type triterpene, a complex organic compound, from the seeds of X. moluccensis. The compound, which has a detailed chemical name reflecting its molecular structure, crystallizes with three independent molecules in the asymmetric unit. This research highlights the structural complexity and potential applications of such compounds in various fields (Ravangpai et al., 2010).

Furan Derivative Synthesis

Horaguchi et al. (1986) discussed the synthesis of 4,5-Dihydro-3H-naphtho[1,8-bc]furans with various substituents. These furans were synthesized from 8-oxo-5,6,7,8-tetrahydro-1-naphthyloxyacetic acids or their ethyl esters. This research contributes to the understanding of how different substituents impact the synthesis of specific furan derivatives (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).

Aldose Reductase Inhibitory Activity

Brubaker, Deruiter, and Whitmer (1986) synthesized a range of benzopyran-2-ones to evaluate their inhibitory activity on rat lens aldose reductase, an enzyme implicated in diabetic complications. This research demonstrates the potential therapeutic applications of these compounds in managing conditions like diabetes (Brubaker, Deruiter, & Whitmer, 1986).

Synthesis of Pyrazole Derivatives

Kumaraswamy et al. (2008) conducted a study on the synthesis of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. These compounds were synthesized from ethyl naphtho[2,1-b]furan-2-carboxylate and evaluated for their antimicrobial activity, demonstrating the wide-ranging applications of such compounds in pharmaceutical sciences (Kumaraswamy et al., 2008).

Clerodane Diterpenoids

In 2012, Li et al. isolated new clerodane diterpene glycosides from the roots of Tinospora sagittata. These compounds showed inhibitory activities of NO production, indicating their potential in medicinal chemistry and pharmacology (Li et al., 2012).

特性

製品名 |

acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester |

|---|---|

分子式 |

C28H34O6 |

分子量 |

466.6 g/mol |

IUPAC名 |

[(1R,4bR,5R,10aR,12aR)-1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f]isochromen-5-yl] acetate |

InChI |

InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3/t18?,19?,22-,24+,26-,27-,28-/m1/s1 |

InChIキー |

VOUDTVRGPAGHGA-OMRKLITNSA-N |

異性体SMILES |

CC(=O)O[C@@H]1CC2[C@](C=CC(=O)C2(C)C)(C3[C@@]1(C4=CC(=O)O[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |

正規SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |

同義語 |

deoxygedunin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

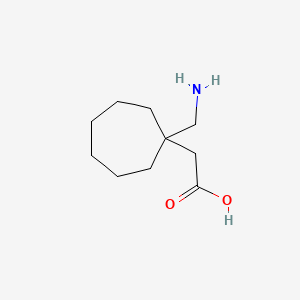

![[(1S,5R)-3-[(Z)-2-[(3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-5-acetyloxy-4-methylcyclohex-3-en-1-yl] acetate](/img/structure/B1238627.png)

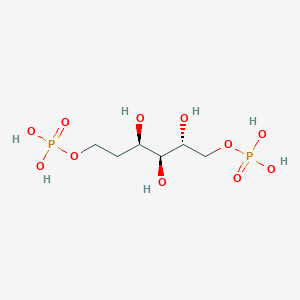

![(1R,10S,13Z,22S,23S,26R,27S,32S,35E,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B1238641.png)

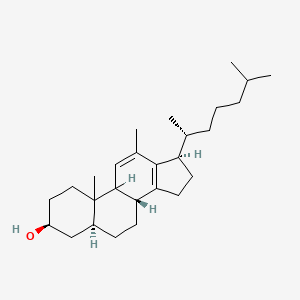

![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-[(E)-2-iodovinyl]pyrimidine-2,4-dione](/img/structure/B1238642.png)

![5-[(Z)-2-bromovinyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1238643.png)

![4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate](/img/structure/B1238645.png)

![(15R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1238647.png)